![molecular formula C10H12INO B2469467 N-ethyl-3-iodo-4-methylbenzamide CAS No. 1311872-57-7](/img/structure/B2469467.png)
N-ethyl-3-iodo-4-methylbenzamide
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Overview
Description
Synthesis Analysis
Unfortunately, the specific synthesis process for “N-ethyl-3-iodo-4-methylbenzamide” is not available in the sources retrieved.Chemical Reactions Analysis
Specific chemical reactions involving “N-ethyl-3-iodo-4-methylbenzamide” are not available in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-ethyl-3-iodo-4-methylbenzamide” are not explicitly provided in the sources retrieved .Scientific Research Applications
Organic Synthesis
“N-ethyl-3-iodo-4-methylbenzamide” could potentially be used in the field of organic synthesis . The development of new techniques for the preparation of organic compounds is crucial, with catalytic processes being key to this innovation . This compound could be synthesized in a very effective manner using copper-based metal-organic frameworks to promote oxidative couplings .
Green Solvent in MOF Synthesis
“N-ethyl-3-iodo-4-methylbenzamide” could also serve as a green solvent in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are generally synthesized in toxic formamide solvents, and using greener solvents would lower production barriers and facilitate applications such as drug delivery .
Controlled-Release Insect Repellent
Interestingly, this compound could be used in controlled-release insect repellent formulations . DEET-loaded MOFs can be leveraged for this purpose .
Terahertz Tagging Applications
There’s also a potential application in terahertz tagging . Certain substituted heterocyclic compounds and/or aromatic compounds containing amide and/or urea groups exhibit resonance in the range of 0.1-10 THz . This could potentially include “N-ethyl-3-iodo-4-methylbenzamide”, although further research would be needed to confirm this.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-3-iodo-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-3-12-10(13)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWOWQJOGPKKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-iodo-4-methylbenzamide |
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